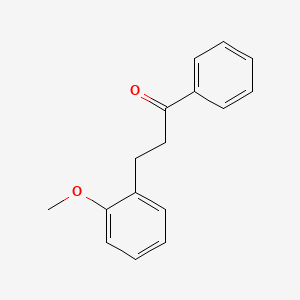

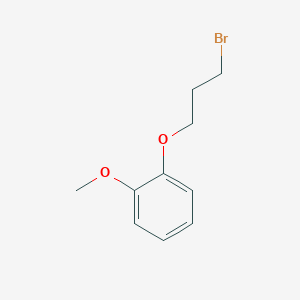

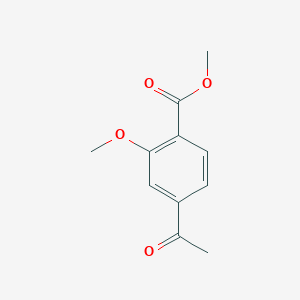

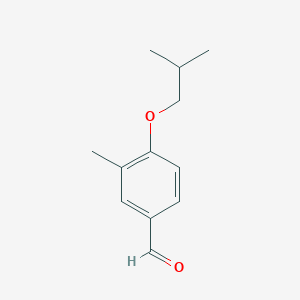

3-Methyl-4-(2-methylpropoxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-4-(2-methylpropoxy)benzaldehyde, also known as 3-Methyl-4-methoxybenzaldehyde, is a volatile organic compound (VOC) that is commonly used in a variety of industrial processes and applications. It is a colorless liquid with a sweet odor, and is classified as a hazardous air pollutant. This compound is used in the synthesis of various compounds, including drugs and fragrances, as well as in the production of polymers and other materials. It is also used as a flavoring and fragrance ingredient in food and cosmetics.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Sensing

Alternative Synthesis Routes : A study by Banerjee et al. (2013) outlines an alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol, starting with a related compound, 3-hydroxy-4-methoxy-benzaldehyde. This process involves several steps, including hydrogenation, protection, alkylation, cyclisation, and deprotection, highlighting the compound's versatility in organic synthesis (Banerjee, Poon, & Bedoya, 2013).

Fluorescent Chemosensors : Dhawa et al. (2020) developed biocompatible chemosensors for pH based on 4-methyl-2,6-diformylphenol derivatives. These sensors can discriminate between normal cells and cancer cells by sensing the pH variations, illustrating the potential of related benzaldehyde compounds in biomedical applications (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).

Materials Science

Optical Properties of Metal Complexes : Research by Barberis and Mikroyannidis (2006) explored the synthesis of aluminum and zinc quinolates with substituted styryl groups, including methyl(methoxy or chloro)benzaldehyde. The study revealed that these complexes exhibit blue-green photoluminescence, which is significant for applications in optoelectronic devices (Barberis & Mikroyannidis, 2006).

Synthesis and Characterization of Novel Compounds : Gümüş et al. (2022) synthesized 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one by condensing 4-hydroxy-3-methyl-2-butanone with benzaldehyde. This compound was linked by hydrogen bonds into double ribbons, demonstrating the structural diversity achievable with benzaldehyde derivatives (Gümüş, Kansız, Tulemisova, Dege, & Saif, 2022).

Advanced Synthetic Applications

Enhanced Bioproduction of Benzaldehyde : Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor. This study underscores the potential of microbial biotransformation in producing valuable chemicals, such as benzaldehyde derivatives, for the flavor industry with enhanced yield and productivity (Craig & Daugulis, 2013).

Propriétés

IUPAC Name |

3-methyl-4-(2-methylpropoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-11(7-13)6-10(12)3/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQVPDAMMYZELP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527651 |

Source

|

| Record name | 3-Methyl-4-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90286-60-5 |

Source

|

| Record name | 3-Methyl-4-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.